molecular formula C17H19ClO5 B13680505 Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate

Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B13680505
M. Wt: 338.8 g/mol
InChI Key: RARXOPARGRAAOY-UHFFFAOYSA-N
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Description

Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole ring, a cyclohexyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Cyclohexyl Group: This step involves the addition of a cyclohexyl group to the benzo[d][1,3]dioxole ring, often through Friedel-Crafts alkylation.

    Chlorination and Methylation:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate
  • 1,3-Benzodioxole-5-carboxylic acid, 7-chloro-2,4-dimethyl-2-(4-oxocyclohexyl)-, methyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H19ClO5

Molecular Weight

338.8 g/mol

IUPAC Name

methyl 7-chloro-2,4-dimethyl-2-(4-oxocyclohexyl)-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C17H19ClO5/c1-9-12(16(20)21-3)8-13(18)15-14(9)22-17(2,23-15)10-4-6-11(19)7-5-10/h8,10H,4-7H2,1-3H3

InChI Key

RARXOPARGRAAOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1C(=O)OC)Cl)OC(O2)(C)C3CCC(=O)CC3

Origin of Product

United States

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